5-Dehydroxy (3S)-Atorvastatin
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Overview
Description
The description of a drug usually includes its chemical structure, the class of compounds it belongs to, and its therapeutic use. For example, Atorvastatin is a statin drug used to lower cholesterol .
Synthesis Analysis
This refers to the process used to manufacture the drug on a laboratory or industrial scale. It involves a series of chemical reactions, with each step requiring specific reagents and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying how the drug interacts with other substances. It could include its metabolism in the body, or how it reacts under various conditions in the lab .Physical and Chemical Properties Analysis
This includes studying properties like solubility, stability, melting point, boiling point, etc. These properties can affect how the drug is formulated and administered .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Dehydroxy (3S)-Atorvastatin involves the conversion of Atorvastatin to the desired product through a series of chemical reactions.", "Starting Materials": [ "Atorvastatin", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol", "Tetrahydrofuran", "Sodium borohydride", "Methanesulfonic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Atorvastatin is treated with sodium hydroxide and hydrogen peroxide in acetic acid and methanol to form the corresponding lactone intermediate.", "The lactone intermediate is then reduced with sodium borohydride in tetrahydrofuran to form the corresponding alcohol intermediate.", "The alcohol intermediate is then treated with methanesulfonic acid to form the corresponding mesylate intermediate.", "The mesylate intermediate is then treated with sodium bicarbonate and water to form the desired product, 5-Dehydroxy (3S)-Atorvastatin." ] } | |
CAS No. |
887196-26-1 |
Molecular Formula |
C33H35FN2O4 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyheptanoic acid |
InChI |
InChI=1S/C33H35FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-8,10-13,16-19,22,27,37H,9,14-15,20-21H2,1-2H3,(H,35,40)(H,38,39)/t27-/m0/s1 |
InChI Key |
FXHZSTVKUASKCJ-MHZLTWQESA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](CCCC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CCCC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Synonyms |
(δS)-2-(4-Fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid; |
Origin of Product |
United States |
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